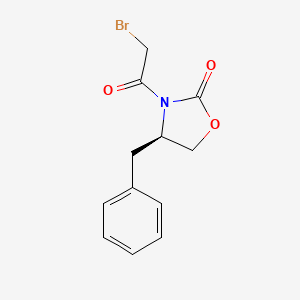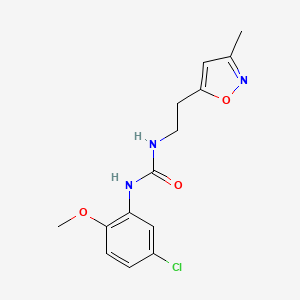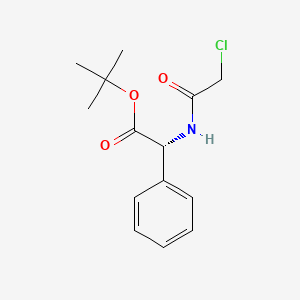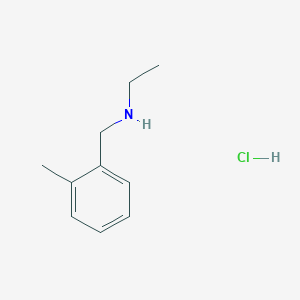
2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-
Vue d'ensemble
Description
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .Molecular Structure Analysis
The molecular structure of 2-oxazolidinone consists of a five-member heterocyclic ring . This ring is the most investigated in drug discovery among the three possible isomers of oxazolidinone .Chemical Reactions Analysis
The chemical reactions involving 2-oxazolidinone primarily involve the incorporation of CO2 into the oxazolidinone framework . This process includes the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling of epoxides, amines, and CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-oxazolidinone are largely determined by its five-member heterocyclic ring structure . This structure allows for a variety of biological applications in medicinal chemistry .Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-)- is not fully understood. However, it is believed to act by inhibiting bacterial protein synthesis. It has been shown to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-)- are not well characterized. However, it has been shown to have potential antibacterial and antifungal activities. It has also been studied for its potential as a chiral building block and ligand in asymmetric catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-)- in lab experiments is its potential as a chiral building block and ligand in asymmetric catalysis. It also has potential antibacterial and antifungal activities. However, one limitation is the lack of understanding of its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-)-. One direction is the further exploration of its potential antibacterial and antifungal activities. Another direction is the study of its potential as a chiral building block and ligand in asymmetric catalysis. Additionally, the biochemical and physiological effects of this compound need to be further characterized.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-)- has potential applications in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds. It has also been used as a ligand in asymmetric catalysis. Furthermore, it has been studied for its potential antibacterial and antifungal activities.
Propriétés
IUPAC Name |
(4R)-4-benzyl-3-(2-bromoacetyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZQCCUDZHVFMO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2622588.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


